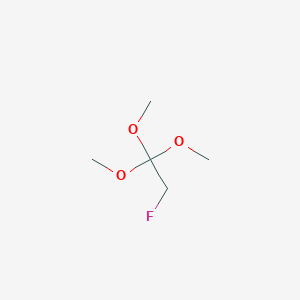
2-Fluoro-1,1,1-trimethoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1,1,1-trimethoxyethane is an organic compound with the molecular formula C5H11FO3 It is a derivative of ethane, where one hydrogen atom is replaced by a fluorine atom and three hydrogen atoms are replaced by methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,1,1-trimethoxyethane can be achieved through several methods. One common approach involves the reaction of 2-fluoroethanol with trimethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{2-Fluoroethanol} + \text{Trimethyl orthoformate} \rightarrow \text{this compound} + \text{Methanol} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yield and purity, often involving temperatures around 50-70°C and the use of a strong acid catalyst such as sulfuric acid.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-1,1,1-trimethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxy-1,1,1-trimethoxyethane.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds under the influence of strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of this compound can yield 2-fluoroethanol and methanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 2-Hydroxy-1,1,1-trimethoxyethane.
Oxidation: Corresponding carbonyl compounds.
Reduction: 2-Fluoroethanol and methanol.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1,1,1-trimethoxyethane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Fluoro-1,1,1-trimethoxyethane exerts its effects involves the interaction of its fluorine and methoxy groups with various molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1,1,1-trimethoxyethane: Similar structure but with a chlorine atom instead of fluorine.
1,1,1-Trimethoxyethane: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness: 2-Fluoro-1,1,1-trimethoxyethane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. This makes it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C5H11FO3 |
|---|---|
Molekulargewicht |
138.14 g/mol |
IUPAC-Name |
2-fluoro-1,1,1-trimethoxyethane |
InChI |
InChI=1S/C5H11FO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3 |
InChI-Schlüssel |
JZYKUOAGKNCVFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CF)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


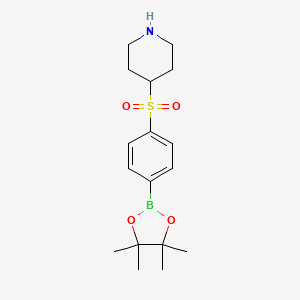
![1-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12945209.png)
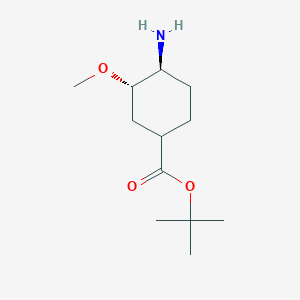
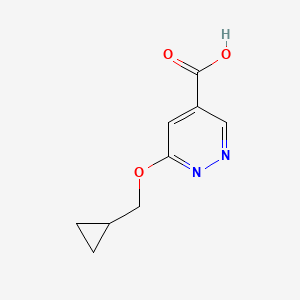
![(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12945230.png)
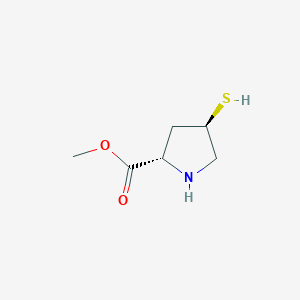
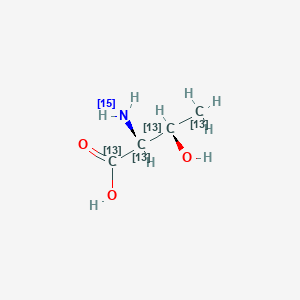
![3-(4-(1-Amino-2,4-dicyanobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)phenyl)propanoic acid](/img/structure/B12945249.png)
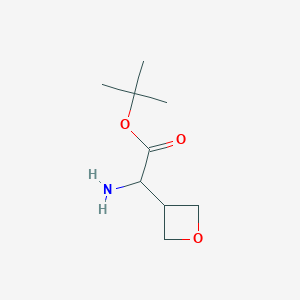
![1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-](/img/structure/B12945256.png)

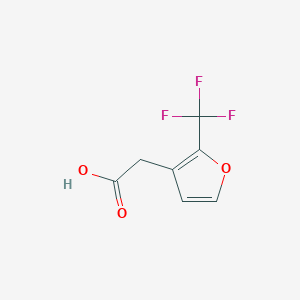
![3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline](/img/structure/B12945302.png)
![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)
